D-xylitol can be sourced from both natural and synthetic processes. Naturally, it is produced through the fermentation of xylose by certain microorganisms, including specific yeast strains such as Candida guilliermondii and Candida tropicalis . Industrially, it is synthesized via chemical hydrogenation of xylose extracted from hemicellulose-rich biomass .
D-xylitol is classified as a sugar alcohol (polyol) due to its chemical structure, which contains multiple hydroxyl groups (-OH). It is a five-carbon compound (C5H12O5) and is known for its sweetening properties, comparable to sucrose but with fewer calories.
D-[1-13C]Xylitol can be synthesized through various methods:
The microbial synthesis generally requires controlled fermentation conditions including pH, temperature, and nutrient availability. In contrast, chemical methods necessitate stringent control over reaction parameters to minimize by-products.
D-xylitol has a molecular formula of C5H12O5. Its structure features five carbon atoms, each bonded to hydroxyl groups except for one carbon that forms part of the aldehyde group in its linear form.
D-xylitol participates in several chemical reactions:
The enzymatic reactions require specific cofactors like NADH or NAD+ for optimal activity and are influenced by factors such as pH and temperature.
The primary mechanism for the conversion of D-xylose to D-xylitol involves the reduction reaction catalyzed by xylose reductase. This enzyme facilitates the transfer of electrons from NADH to D-xylose, resulting in the formation of D-xylitol.
Research indicates that this enzymatic pathway is crucial for efficient xylitol production in microbial systems, with yields significantly affected by the availability of substrates and cofactors .
Relevant analyses indicate that D-xylitol exhibits low toxicity and has been recognized for its health benefits, particularly in dental care due to its anticariogenic properties .
D-[1-13C]Xylitol has several scientific uses:
D-[1-¹³C]Xylitol is a stable isotope-labeled derivative of the naturally occurring pentitol xylitol, where the carbon atom at the C1 position is replaced by carbon-13 (¹³C). Its molecular formula is ¹³CC₄H₁₂O₅, with a molecular weight of 153.14 g/mol, differing from unlabeled xylitol (152.15 g/mol) due to the isotopic substitution [5]. Structurally, it retains xylitol’s symmetric five-carbon chain with hydroxyl groups at each carbon but features a ¹³C-enriched terminal carbon. This isotopic labeling creates a detectable mass shift without altering chemical reactivity, enabling precise tracking of metabolic fates using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy [1] [7]. As a tracer, it integrates into biochemical pathways identically to natural xylitol but provides distinct spectral signatures for quantifying metabolic fluxes and intermediate pools [10].
Property | Value |
---|---|
Molecular Formula | ¹³CC₄H₁₂O₅ |
Molecular Weight | 153.14 g/mol |
CAS Registry Number (Parent) | 87-99-0 |
Isotopic Enrichment | ≥98% ¹³C at C1 position |
Detection Methods | LC-MS, GC-MS, NMR |
The synthesis of isotopically labeled sugar alcohols emerged alongside advancements in organic chemistry and nuclear technologies in the mid-20th century. Early xylitol production relied on phyto-extraction (first generation) from birch wood or fruits like yellow plums (yielding ~935 mg/100 g dry weight) or catalytic hydrogenation (second generation) of xylose derived from lignocellulosic biomass under high-pressure hydrogen and metal catalysts (e.g., Raney nickel) [3]. These methods faced scalability and cost challenges, prompting third-generation microbial biotransformation using Candida or Pichia yeasts expressing xylose reductase (XR) [3] [9]. Commercial ¹³C-labeled xylitol variants (e.g., [1-¹³C], [5-¹³C], [UL-¹³C₅]) became accessible in the 2000s, driven by demand for metabolic tracers. Current suppliers like BOC Sciences and OmicronBio offer gram-scale quantities, with D-[1-¹³C]xylitol priced at ~$1,120/g [2] [5]. Labeled xylitols now enable non-radioactive, high-sensitivity studies of pentose metabolism in biomedicine and nutrition.
Generation | Method | Substrate | Yield/Features |
---|---|---|---|
First (Pre-1960s) | Phyto-extraction | Birch wood, fruits | Low yield (≤1% dry weight); labor-intensive |
Second (1970s) | Catalytic hydrogenation | Xylose from biomass | 60–98% conversion; high energy input |
Third (1990s–present) | Microbial fermentation | Xylose/glucose | Strain-engineered yeasts; eco-friendly |
Metabolic Flux Analysis (MFA)
In MFA, D-[1-¹³C]xylitol serves as a dynamic probe for the oxidoreductase pathway in pentose metabolism. When cells metabolize this tracer, ¹³C incorporation into downstream metabolites (e.g., xylulose, pentose phosphate pathway intermediates) reveals flux distributions. For example, in Pichia stipitis, ¹³C labeling quantified NAD⁺-dependent xylitol dehydrogenase (XDH) activity and identified redox imbalances during xylose fermentation [9]. The position-specific label at C1 allows discrimination between oxidative (yielding xylulose-5-phosphate) and non-oxidative branches, as ¹³C mass isotopomers in ribose-5-phosphate or glycolytic intermediates reflect pathway-specific labeling patterns [1] [6] [10].
Protein-Structure Interactions
Xylitol stabilizes proteins via hydrogen-bond networks with hydrophilic residues. Studies on collagen showed that xylitol’s five-hydroxyl group configuration enhanced thermal stability (+8°C vs. controls) by replacing water molecules in triple-helical structures [8]. Similarly, in carboxypeptidase A, xylitol binding via van der Waals forces and H-bonds altered tryptophan fluorescence and increased structural rigidity [4]. D-[1-¹³C]xylitol enables atomic-level investigation of these interactions: ¹³C-NMR chemical shifts map binding sites, while isotopic dilution in MS assays quantifies binding affinities [7] [8].
Compartmental Metabolism Tracking
Eukaryotic cells compartmentalize pentitol metabolism (e.g., cytosolic XR vs. mitochondrial XDH). The C1 label’s distinct NMR signature in mitochondrial metabolites like α-ketoglutarate (after xylitol→xylulose→pyruvate conversion) can resolve subcellular fluxes [1] [7]. In cancer cells, deep ¹³C labeling (using fully ¹³C mediums) detected unexpected pathways like ribonate synthesis, demonstrating the tracer’s utility in discovering novel activities [10].
Application | Key Insight | Technique Used |
---|---|---|
Microbial Xylose Fermentation | Quantified XDH contribution to ethanol yield | GC-MS, ¹³C-MFA |
Collagen Stabilization | Increased denaturation temperature (Tm) by 8°C | Fluorescence spectroscopy |
Metabolic Phenotyping | Discovered de novo ribonate synthesis in HCT116 cells | LC-HRMS |
CAS No.: 15751-45-8
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